molecular formula C8H16 B11994691 Cyclopentane, 1-ethyl-3-methyl- CAS No. 61593-45-1

Cyclopentane, 1-ethyl-3-methyl-

Katalognummer: B11994691
CAS-Nummer: 61593-45-1
Molekulargewicht: 112.21 g/mol
InChI-Schlüssel: PQXAPVOKLYINEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methylcyclopentane is an organic compound with the molecular formula C8H16. It is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .

Vorbereitungsmethoden

1-Ethyl-3-methylcyclopentane can be synthesized through various methods. One common synthetic route involves the acid-catalyzed alkylation of 3-methylcyclopentanol with acetic acid . This reaction typically requires an acid catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Ethyl-3-methylcyclopentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methylcyclopentane has various applications in scientific research:

Wirkmechanismus

The mechanism by which 1-ethyl-3-methylcyclopentane exerts its effects depends on the specific reactions it undergoesThese factors play a crucial role in determining the compound’s reactivity and the pathways involved in its chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methylcyclopentane can be compared with other similar compounds, such as:

The uniqueness of 1-ethyl-3-methylcyclopentane lies in its specific substitution pattern, which influences its physical and chemical properties, making it distinct from its isomers and other cyclopentane derivatives .

Eigenschaften

CAS-Nummer

61593-45-1

Molekularformel

C8H16

Molekulargewicht

112.21 g/mol

IUPAC-Name

1-ethyl-3-methylcyclopentane

InChI

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

PQXAPVOKLYINEI-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.